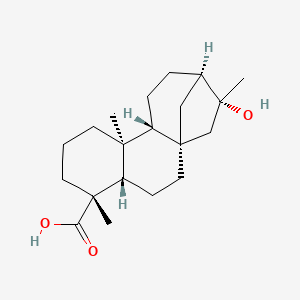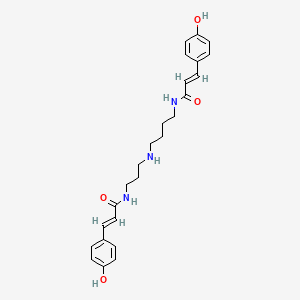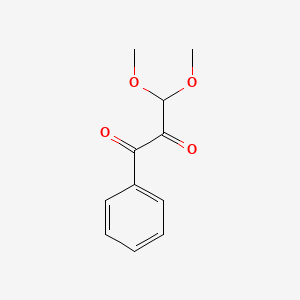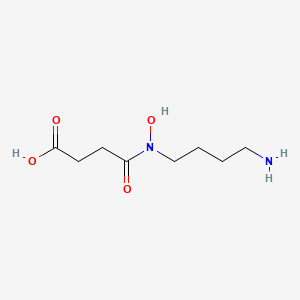
N-(3-carboxypropanoyl)-N-hydroxyputrescine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carboxypropanoyl)-N-hydroxyputrescine is a N-substituted putrescine and a monocarboxylic acid.
Applications De Recherche Scientifique
Polyamine Research and Biological Significance
N-(3-Carboxypropanoyl)-N-hydroxyputrescine is a derivative of putrescine, a polyamine with significant biological roles. Research has shown that putrescine is a precursor for biosynthesis of longer polyamines like spermidine and spermine, which are crucial in cell growth and differentiation. Putrescine modifications, such as N-hydroxylation, contribute to metabolic regulation, catabolism, and incorporation into specialized metabolites. The identification of putrescine C- and N-hydroxylases, as described by Li et al. (2016), reveals new insights into putrescine's biochemical modifications and their physiological functions, including biomedical relevance in siderophore biosynthesis (Li et al., 2016).
Polyamine Metabolism and Clinical Applications
Studies have also explored the metabolic pathways of polyamines like putrescine in various biological contexts. For instance, Muskiet et al. (1984) developed a method to determine polyamines and their metabolites in urine, providing valuable data for monitoring therapies in conditions like cancer (Muskiet et al., 1984). Noto et al. (1988) investigated the formation of γ‐Amino‐β‐Hydroxybutyric Acid from 2‐Hydroxyputrescine in rat brains, offering potential insights into neurochemical processes (Noto et al., 1988).
Chemotaxonomic Applications
Busse and Auling (1988) analyzed the polyamine pool in Gram-negative, aerobic species, identifying 2-hydroxyputrescine as a specific component in certain subclasses of Proteobacteria. This finding highlights the potential of polyamines as chemotaxonomic markers within bacteria classes (Busse & Auling, 1988).
Synthetic Chemistry and Polymerization
In synthetic chemistry, the manipulation of polyamines like N-(3-carboxypropanoyl)-N-hydroxyputrescine can lead to the development of new compounds. Tao et al. (2017) explored the polymerization of N-substituted glycine N-thiocarboxyanhydride, mediated by aminoalcohols, to create water-soluble polypeptoids, demonstrating the versatility of polyamine derivatives in materials science (Tao et al., 2017).
Propriétés
Nom du produit |
N-(3-carboxypropanoyl)-N-hydroxyputrescine |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-[4-aminobutyl(hydroxy)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-5-1-2-6-10(14)7(11)3-4-8(12)13/h14H,1-6,9H2,(H,12,13) |
Clé InChI |
HJMSTRBGVUJGAI-UHFFFAOYSA-N |
SMILES canonique |
C(CCN(C(=O)CCC(=O)O)O)CN |
Synonymes |
N-hydroxy-N-succinylputrescine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



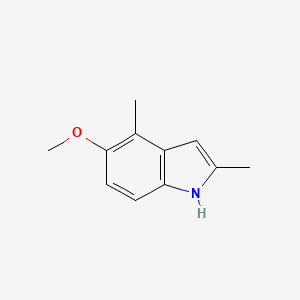
![2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)-;2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)-](/img/structure/B1256529.png)
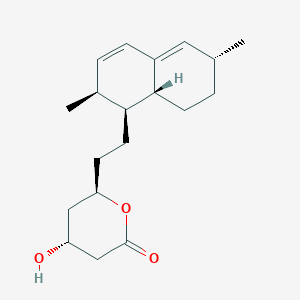


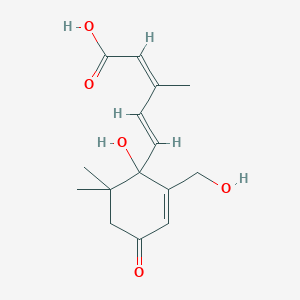

![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,35R,37S,38S,39S,41S)-11-[(2S,3S,4S)-3,6-dihydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-3,13,15,25,35,37-hexahydroxy-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1256538.png)
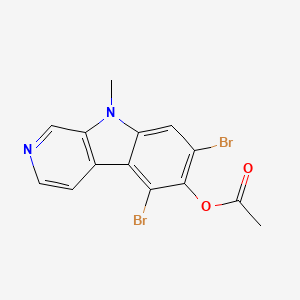
![[(1R,9S,11S,12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1256541.png)
![methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1256546.png)
